molecular formula C13H15F3O2 B8003183 4'-n-Butoxy-2'-methyl-2,2,2-trifluoroacetophenone

4'-n-Butoxy-2'-methyl-2,2,2-trifluoroacetophenone

Cat. No.: B8003183
M. Wt: 260.25 g/mol
InChI Key: RXUHPXYDPOXFPX-UHFFFAOYSA-N
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Description

4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with a butoxy and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-methylacetophenone and n-butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The n-butyl group is introduced to the aromatic ring through a nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.

    Purification Steps: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-n-Butoxyacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2’-Methyl-2,2,2-trifluoroacetophenone: Lacks the butoxy group, affecting its reactivity and applications.

    4’-n-Butoxy-2’-methylacetophenone: Lacks the trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the butoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-(4-butoxy-2-methylphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-3-4-7-18-10-5-6-11(9(2)8-10)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUHPXYDPOXFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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